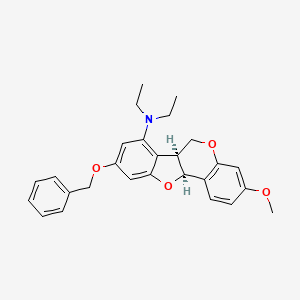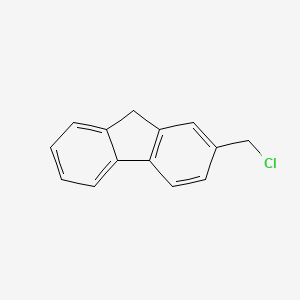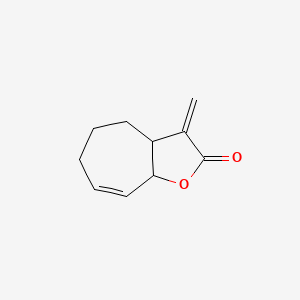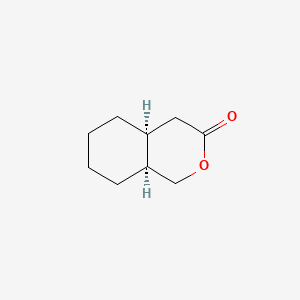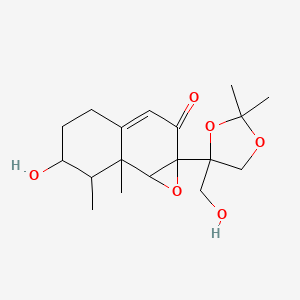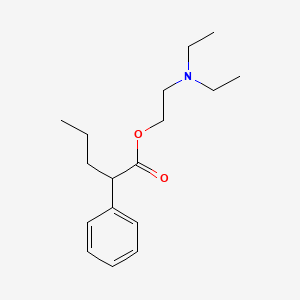
Propivan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propivan is a chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique properties and versatile applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propivan can be synthesized through several methods, including dehydrogenation and oxidative dehydrogenation of propane. The dehydrogenation process involves the removal of hydrogen atoms from propane to form propylene, which is a precursor to this compound . This reaction typically requires high temperatures and the presence of a catalyst, such as platinum or chromium oxide .
Industrial Production Methods
In industrial settings, this compound is produced using advanced catalytic processes. One common method is the chemical looping oxidative dehydrogenation, which involves the use of oxygen carriers to facilitate the reaction . This method is preferred due to its higher efficiency and lower energy consumption compared to traditional dehydrogenation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Propivan undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas are used, typically with a metal catalyst such as nickel or palladium.
Substitution: Halogens like chlorine or bromine are commonly used in substitution reactions, often under UV light or heat.
Major Products Formed
Oxidation: Propylene oxide
Reduction: Propane
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Propivan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Propivan involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound can inhibit certain enzymes or receptors, leading to various physiological effects . The exact mechanism depends on the specific application and the molecular structure of the this compound derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane: A three-carbon alkane used primarily as a fuel.
Propylene: An unsaturated hydrocarbon used as a precursor in the production of plastics.
Propylene oxide: An epoxide used in the manufacture of polyurethane and other chemicals.
Uniqueness of Propivan
This compound stands out due to its versatile reactivity and wide range of applications. Unlike propane, which is mainly used as a fuel, this compound’s derivatives have significant industrial and scientific value. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of numerous compounds .
Conclusion
This compound is a compound of great importance in various fields, from industrial production to scientific research Its unique properties and versatile applications make it a valuable asset in the development of new materials and technologies
Eigenschaften
CAS-Nummer |
86-41-9 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-phenylpentanoate |
InChI |
InChI=1S/C17H27NO2/c1-4-10-16(15-11-8-7-9-12-15)17(19)20-14-13-18(5-2)6-3/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3 |
InChI-Schlüssel |
DQFCPAIGWCDSJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



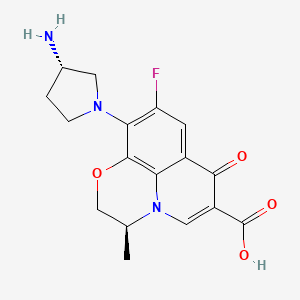

![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
